molecular formula C15H10F3N3O3 B2353892 5-(4-Methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid CAS No. 333761-72-1

5-(4-Methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid

Cat. No. B2353892
CAS RN: 333761-72-1
M. Wt: 337.258
InChI Key: RAQDYXSUXDKBDZ-UHFFFAOYSA-N
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Description

5-(4-Methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a compound that belongs to the class of pyrazolo[1,5-a]pyrimidines . Pyrazolo[1,5-a]pyrimidines are a privileged class of 5-6 bicyclic systems with three or four nitrogen atoms, including four possible isomeric structures .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines has been achieved through various synthetic routes developed in the last decade. These methods involve a broad range of organic reactions by means of 5-aminopyrazole as a precursor . The reaction of 5-amino-N-aryl-1H-pyrazoles with acetylacetone or 2-(4-methoxybenzylidene)malononitrile yields the pyrazolo pyrimidine derivatives .


Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidines has been studied extensively. The significance of this class of compounds lies in its varied and significant biological activities, and accordingly, considerable methods have been devised to prepare these compounds .


Chemical Reactions Analysis

Pyrazolo[1,5-a]pyrimidines can undergo a variety of chemical reactions. For instance, they can react with halo compounds to give imidazo[1’,2’:1,5]pyrazolo[3,4-b]pyridine derivatives .

Scientific Research Applications

Synthesis and Characterization

  • Pyrazolo[1,5-a]pyrimidine derivatives, including compounds structurally related to 5-(4-Methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, have been synthesized and characterized for their potential use in medicinal chemistry. These compounds were synthesized and analyzed using various techniques like IR, MS, 1H-NMR, and 13C-NMR. The synthesis involved reactions such as condensation with dimethylamine and cyclization with trifluoro-1-(4-fluorophenyl)butane-1,3-dione (Hassan, Hafez, & Osman, 2014), (Liu et al., 2016).

Cytotoxicity and Antitumor Activities

  • Some derivatives of pyrazolo[1,5-a]pyrimidine have been investigated for their cytotoxic and antitumor activities. These compounds showed distinct inhibition of cancer cell proliferation, indicating their potential as anticancer agents (Xin, 2012), (Hassan, Hafez, Osman, & Ali, 2015).

Biological and Pharmaceutical Applications

  • Research has indicated that pyrazolo[1,5-a]pyrimidine derivatives, including structurally related compounds, have a range of biological and pharmaceutical applications. They are notable for their potential use as anti-tumor, anti-bacterial, and hepatitis C virus inhibitors. These compounds have been synthesized and evaluated for their antimicrobial activity as RNA polymerase inhibitors (Abdallah & Elgemeie, 2022).

Chemical Synthesis and Modification

  • The chemical synthesis and modification of pyrazolo[1,5-a]pyrimidine derivatives have been extensively studied. These include methods such as regioselective synthesis, one-pot synthesis under ultrasound irradiation, and synthesis involving SNAr and Suzuki cross-coupling reactions, demonstrating the versatility and adaptability of these compounds in chemical research (Jismy, Tikad, Akssira, Guillaumet, & Abarbri, 2020), (Kaping et al., 2016).

Mechanism of Action

While the specific mechanism of action for 5-(4-Methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid is not mentioned in the search results, pyrazolo[1,5-a]pyrimidine derivatives have been found to inhibit c-Met kinase and show antiproliferative activities against various cell lines .

Future Directions

The future directions for research on 5-(4-Methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid and related compounds could involve further exploration of their biological and medicinal potential. This could include the development of new synthetic routes, the discovery of new inhibitors, and the study of their antitumor properties .

properties

IUPAC Name

5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F3N3O3/c1-24-9-4-2-8(3-5-9)11-6-12(15(16,17)18)21-13(20-11)10(7-19-21)14(22)23/h2-7H,1H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAQDYXSUXDKBDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=C(C=NN3C(=C2)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F3N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid

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